molecular formula C22H23FN4O2 B2958421 N-(2,4-dimethylphenyl)-2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide CAS No. 1185002-79-2

N-(2,4-dimethylphenyl)-2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide

Cat. No.: B2958421
CAS No.: 1185002-79-2
M. Wt: 394.45
InChI Key: DZPCDRRZPBCNCZ-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide is a useful research compound. Its molecular formula is C22H23FN4O2 and its molecular weight is 394.45. The purity is usually 95%.
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Properties

IUPAC Name

N-(2,4-dimethylphenyl)-3-(4-fluorophenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-ene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4O2/c1-14-3-8-18(15(2)13-14)24-21(29)27-11-9-22(10-12-27)25-19(20(28)26-22)16-4-6-17(23)7-5-16/h3-8,13H,9-12H2,1-2H3,(H,24,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZPCDRRZPBCNCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC=C(C=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethylphenyl)-2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound belongs to a class of spiro compounds characterized by a unique bicyclic structure. Its molecular formula is C18H20F1N5O1C_{18}H_{20}F_{1}N_{5}O_{1}, and it has a molecular weight of approximately 345.39 g/mol. The presence of both fluorine and multiple nitrogen atoms in its structure suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a series of diazaspiro compounds were evaluated for their cytotoxic effects on various cancer cell lines. These compounds demonstrated the ability to inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways related to cell survival and death .

Anticonvulsant Activity

Research has also highlighted the anticonvulsant potential of this compound class. In animal models, several diazaspiro compounds exhibited protective effects against induced seizures, suggesting that they may act on GABAergic pathways or other neurotransmitter systems involved in seizure activity . This activity positions them as candidates for further development in the treatment of epilepsy.

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of various spiro compounds, researchers found that certain derivatives led to a significant reduction in tumor size in xenograft models. The mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .

Case Study 2: Anticonvulsant Assessment

Another study assessed the anticonvulsant activity through intraperitoneal administration in mice using the maximal electroshock (MES) test. The results indicated that compounds similar to this compound significantly reduced seizure duration compared to controls .

Research Findings Summary

Biological ActivityMechanismReference
AnticancerPI3K/Akt inhibition
AnticonvulsantGABAergic modulation
AntibacterialCell wall synthesis inhibition
AntifungalMetabolic pathway inhibition

Q & A

Q. What strategies improve solubility without compromising activity?

  • Methodological Answer :
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters).
  • Co-crystallization : Use co-formers like succinic acid to enhance aqueous solubility.
  • Nanoparticle formulation : Encapsulate in PLGA or liposomes for sustained release .

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